molecular formula C14H18O2 B14589730 1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol CAS No. 61555-22-4

1',3'-Dihydrospiro[cyclohexane-1,2'-indene]-1',4-diol

Cat. No.: B14589730
CAS No.: 61555-22-4
M. Wt: 218.29 g/mol
InChI Key: QBGBOWNMLLAMLX-UHFFFAOYSA-N
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Description

1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol is a unique organic compound characterized by its spirocyclic structure, which includes a cyclohexane ring fused to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of triphenylphosphine, dialkyl hex-2-en-4-ynedioate, and arylidene-1,3-indanedione in dry DME at room temperature can yield functionalized derivatives of this compound .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halogens and nucleophiles are often used under various conditions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism by which 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biological processes, such as enzyme activity and signal transduction. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Uniqueness: 1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Conclusion

1’,3’-Dihydrospiro[cyclohexane-1,2’-indene]-1’,4-diol is a compound of significant interest in various scientific fields. Its unique structure and versatile reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and developments may uncover even more applications and benefits of this intriguing compound.

Properties

CAS No.

61555-22-4

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

spiro[1,3-dihydroindene-2,4'-cyclohexane]-1,1'-diol

InChI

InChI=1S/C14H18O2/c15-11-5-7-14(8-6-11)9-10-3-1-2-4-12(10)13(14)16/h1-4,11,13,15-16H,5-9H2

InChI Key

QBGBOWNMLLAMLX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1O)CC3=CC=CC=C3C2O

Origin of Product

United States

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